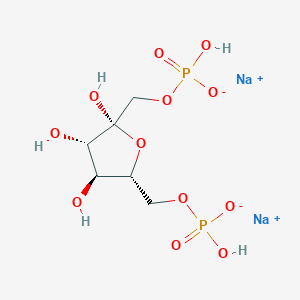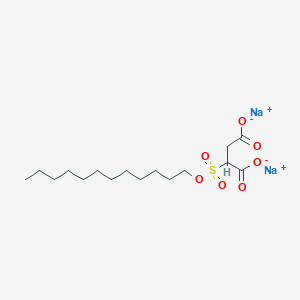
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 25771-89-5. It has a molecular weight of 286.11 .
Molecular Structure Analysis
The InChI code for Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is1S/C12H9Cl2NO3/c1-2-18-12 (17)8-5-15-10-7 (11 (8)16)3-6 (13)4-9 (10)14/h3-5H,2H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a solid compound with a molecular weight of 286.11 .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Research has led to the development of novel synthesis techniques for creating derivatives of quinoline carboxylates that exhibit potential antibacterial properties. For instance, ultrasound-promoted synthesis has been employed to create novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Additionally, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot three-component reaction has been described, leading to compounds with significant to moderate antimicrobial activity (Abdel-Mohsen, 2014).
Antimicrobial Activities
The derivatives of quinoline carboxylates have been studied for their antimicrobial potential. Synthesis efforts have yielded heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases, which were characterized and showed significant to moderate antimicrobial effects against various bacteria and fungi (Abdel-Mohsen, 2014). Furthermore, compounds synthesized from reactions involving ethyl chloroacetate and hydroxyquinoline with subsequent treatments have demonstrated notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ahmed et al., 2006).
Reactivity and Chemical Properties
The reactivity and chemical properties of quinoline carboxylates and their derivatives have been a subject of study, leading to insights into their potential applications. For example, the synthesis and characterization of ethyl 4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate involved spectral techniques and density functional theory computations, providing a foundation for understanding their reactivity and potential as inhibitory agents (Ranjith et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJXUVDOXWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296539 | |
| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
25771-89-5 | |
| Record name | 25771-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















